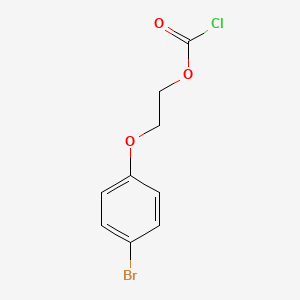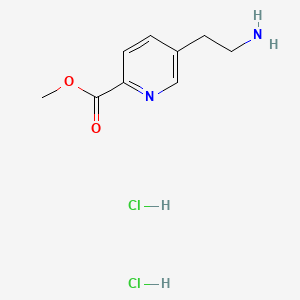
2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyrimidine derivatives. This compound is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological properties and are components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .
Mode of Action
It’s worth noting that pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Pyrazole derivatives are known to have a wide range of effects at the molecular and cellular level, including anti-inflammatory, antidiabetic, analgesic, antitumor, and other effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine derivatives under controlled conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
相似化合物的比较
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
- Pyrazolo[1,5-a]-1,3,5-triazines
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-b]pyrimidines
Uniqueness
2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
2-(1H-pyrazol-4-yl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4.2ClH/c1-2-8-7(9-3-1)6-4-10-11-5-6;;/h1-5H,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHXOLLYQYVRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)
![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)

![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)


